N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a thiadiazole ring, and various substituents that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Preparation of Thiadiazole Intermediate: The thiadiazole ring is often synthesized by the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2,4-thiazolidinedione
Uniqueness
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[1-methyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is unique due to its combination of pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets compared to similar compounds .
Properties
Molecular Formula |
C19H20N8O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H20N8O2S/c1-13(11-26-14(2)10-17(24-26)27(28)29)18-21-22-19(30-18)20-16-8-9-25(23-16)12-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,20,22,23) |
InChI Key |
SFCMBOSRFXGECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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